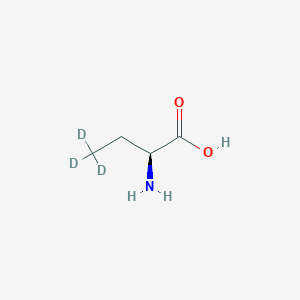
L-Aminobutyric Acid-d3
説明
Synthesis Analysis
L-Aminobutyric Acid-d3 can be synthesized through various methods, including enzymatic catalytic systems and chemical synthesis. A notable method involves a tri-enzymatic catalytic system composed of L-threonine ammonia lyase, D-amino acid dehydrogenase, and formate dehydrogenase for the synthesis of d-2-Aminobutyric acid with high optical purity from readily available L-threonine, producing carbon dioxide and water as by-products with >90% yield and >99% enantioselective excess (Chen et al., 2017). Another approach includes the removal of L-alanine from the production process of L-2-aminobutyric acid to achieve high-purity L-2-aminobutyric acid through the action of alanine racemase and D-amino acid oxidase, highlighting the complexity of purification due to the similarity in physical and chemical properties of L-alanine and L-2-aminobutyric acid (Zhu et al., 2011).
Molecular Structure Analysis
L-Aminobutyric Acid-d3's molecular structure has been analyzed in various studies, emphasizing its crystalline arrangements and polymorphism. For instance, the crystal structure of L-2-aminobutyric acid, an L-alanine analogue with an ethyl rather than a methyl side chain, revealed complex, fully ordered arrangements with Z' = 4 in space groups P2(1) and I2 (Görbitz, 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of L-Aminobutyric Acid-d3 can be influenced by its enantiomeric forms and interactions with other compounds. The synthesis and magnetic properties of Co(II) complexes containing artificial amino acids like 2-aminoisobutyric acid illustrate the compound's role in forming homo- and heterometallic clusters, which could imply similar reactivity for L-Aminobutyric Acid-d3 derivatives (Sopasis et al., 2012).
科学的研究の応用
Biosensors for D-Amino Acids Detection
The development of biosensors for detecting D-amino acids, including the deuterated forms of amino acids, has significant implications in food safety, human health, and neurological research. These biosensors aim to provide rapid and selective determination of D-amino acids, surpassing traditional analytical methods like gas chromatography and HPLC in efficiency. The research underscores the potential of biosensors in exploring the biological functions and neurological roles of D-amino acids, which are pivotal for understanding various metabolic processes and developing diagnostic tools (Rosini, D’Antona, & Pollegioni, 2020).
γ-Aminobutyric Acid Production Through Microbial Processes
The microbial biosynthesis of GABA is explored as an eco-friendly and efficient alternative to chemical synthesis. The use of specific microbial strains under optimized conditions can significantly enhance GABA production, offering a sustainable method for producing this compound for food and pharmaceutical applications. This approach not only addresses the growing demand for GABA but also contributes to the development of health-beneficial products enriched with this compound (Dahiya, Manuel, & Nigam, 2021).
GABA's Multifunctional Role in Plant Stress Responses
In plants, GABA accumulation in response to stress and its regulatory role in growth and development highlight its significance beyond the animal nervous system. Research indicates that GABA participates in various plant biological pathways, including stress adaptation and signaling processes. This multifunctionality suggests that GABA acts as both a metabolite and a signaling molecule, contributing to plant resilience against environmental challenges and offering insights into plant metabolism and stress management strategies (Seifikalhor et al., 2019).
GABA's Involvement in Neurological and Psychiatric Disorders
The role of GABA in the central nervous system, particularly its function as an inhibitory neurotransmitter, has profound implications for understanding and treating neurological and psychiatric disorders. Alterations in GABAergic signaling are associated with conditions such as schizophrenia, Alzheimer's disease, depression, and anxiety. The exploration of GABA levels in blood as potential biomarkers for these disorders underscores the importance of GABAergic dysfunction in the pathophysiology of mental health conditions and highlights the potential of targeting GABAergic pathways for therapeutic interventions (Murtas & Pollegioni, 2021).
Safety And Hazards
特性
IUPAC Name |
(2S)-2-amino-4,4,4-trideuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-SRQSVDBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474892 | |
| Record name | L-Aminobutyric Acid-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Aminobutyric Acid-d3 | |
CAS RN |
929202-07-3 | |
| Record name | L-Aminobutyric Acid-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
